molecular formula C20H38N2O2 B12544288 1,12-Diazacyclodocosane-2,11-dione CAS No. 143423-02-3

1,12-Diazacyclodocosane-2,11-dione

Cat. No.: B12544288
CAS No.: 143423-02-3
M. Wt: 338.5 g/mol
InChI Key: SZGFECQCECPUNQ-UHFFFAOYSA-N
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Description

1,12-Diazacyclodocosane-2,11-dione ( 143423-02-3) is a macrocyclic lactam compound of significant interest in natural product and chemical research. It was first isolated from the medicinal plant Phyllanthus niruri Linn., a species traditionally used in various medicinal systems . The compound features a 22-membered macrocyclic ring structure containing two peptide (amide) groups, which are key to its intermolecular interactions and crystal packing . Structural analysis via X-ray crystallography reveals that the hydrophilic peptide groups engage in hydrogen-bonding interactions, forming six-membered rings among molecules in the crystal lattice . The molecular formula of the compound is C20H38N2O2, with a molecular weight of approximately 338.53 g/mol . Its structure has been fully characterized by spectroscopic methods including NMR and IR, and the data is consistent with the determined crystal structure . As a naturally occurring macrocycle, it serves as a valuable reference standard and starting point for investigations into macrocyclic chemistry, natural product biosynthesis, and the biological activities of compounds found in the Phyllanthus genus. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

CAS No.

143423-02-3

Molecular Formula

C20H38N2O2

Molecular Weight

338.5 g/mol

IUPAC Name

1,12-diazacyclodocosane-2,11-dione

InChI

InChI=1S/C20H38N2O2/c23-19-15-11-7-3-4-8-12-16-20(24)22-18-14-10-6-2-1-5-9-13-17-21-19/h1-18H2,(H,21,23)(H,22,24)

InChI Key

SZGFECQCECPUNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCNC(=O)CCCCCCCCC(=O)NCCCC1

Origin of Product

United States

Preparation Methods

Lehn-Type Cyclization

Adapted from cryptand syntheses, this approach uses:

  • Reactants : 1,12-Diaminodocosane and docosanedioyl dichloride
  • Solvent : Benzene or toluene (0.12–0.34 M concentrations)
  • Conditions : Simultaneous addition of reactants at 1.5–2.5 mL/min under vigorous stirring

Yield : 58–65% for analogous 12-membered systems, though yields decrease to ~40% for 22-membered rings due to increased conformational flexibility.

Dye–Cram Modification

This protocol enhances yields via:

  • Temperature control : Reaction at –10°C to suppress side reactions
  • Workup : Sequential extraction with 5% K₂CO₃ and hot chloroform
    Key advantage : Reduces solvent volume by 75% compared to classical high-dilution methods.

Catalytic Macrocyclization Strategies

Hafnium-Catalyzed Direct Cyclization

A breakthrough method reported in continuous-flow systems:

  • Catalyst : Hf(OTf)₄ (5 mol%)
  • Substrate : Seco-acid precursor (20-hydroxydecanoic acid derivative)
  • Conditions : Toluene, 80°C, 12 hr
Parameter Value Source
Yield 72%
Purity >95% (HPLC)
Scalability 100 g scale demonstrated

Mechanism : Hf⁴⁺ coordinates carbonyl oxygen, facilitating nucleophilic attack by the amine.

Enzymatic Ring-Closing

Explored for enantioselective synthesis:

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Substrate : Diester of docosanedioic acid with protected diamines
  • Conversion : 38% after 72 hr (limited by steric hindrance)

Solid-Phase Synthesis

Developed for combinatorial libraries:

  • Resin : Wang resin functionalized with Rink amide linker
  • Steps :
    • Sequential coupling of Fmoc-protected amino acids
    • On-resin cyclization using HATU/DIPEA
    • Cleavage with TFA/H₂O (95:5)
Cycle Step Efficiency Notes
Amide bond formation 98% Double coupling used
Macrocyclization 45% 0.01 M concentration
Overall yield 22% 15-mer benchmark

Limitation : Unsuitable for >20-membered rings due to resin loading constraints.

Biogenetic Pathways in Phyllanthus Species

While chemical synthesis dominates, isolation from Phyllanthus niruri reveals a potential biosynthetic route:

  • Precursor : Polyketide-derived chains with transamination/cyclization steps
  • Yield : 0.002% w/w from dried aerial parts
  • Key enzymes : Non-ribosomal peptide synthetases (NRPS) hypothesized

Comparative Analysis of Methods

Method Yield Purity Scalability Cost ($/g)
High-dilution 40–65% 90–95% Multi-gram 120–180
Hf-catalyzed 65–72% >95% Kilogram 80–110
Enzymatic 30–38% 85% Milligram 450–600
Natural extraction <0.01% 70–80% Non-viable >2,000

Key findings :

  • Hf-catalyzed methods offer the best balance of yield and scalability
  • High-dilution remains preferred for small-scale enantiopure synthesis
  • Natural extraction is pharmacologically irrelevant due to low titer

Chemical Reactions Analysis

1,12-Diazacyclodocosane-2,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,12-Diazacyclodocosane-2,11-dione has several scientific research applications:

    Chemistry: It is used in the study of cyclic diamides and their properties.

    Biology: The compound’s bioactivity makes it a subject of interest in biological research.

    Medicine: Potential medicinal applications are being explored due to its bioactive properties.

    Industry: The compound’s unique structure and properties make it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 1,12-Diazacyclodocosane-2,11-dione involves its interaction with specific molecular targets and pathways. The compound’s peptide groups play a significant role in its bioactivity, influencing intermolecular contacts and hydrogen-bond interactions

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Ring Size Key Functional Groups Natural Source
1,12-Diazacyclodocosane-2,11-dione C₂₀H₃₆N₂O₂ 22-membered Two amides, two ketones Marine sponge, P. niruri
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione C₁₅H₁₀O₄ 7-membered (fused dibenzooxepine) Diketone, hydroxyl, methoxy Marine fungus Beauveria bassiana
Androsta-1,4-diene-3,11-dione derivatives Variable Steroid backbone Diketone, hydroxylated sites Fungal biotransformation of steroids
1,3-Diazetidin-2-one derivatives Variable 4-membered β-lactam-like ring Synthetic (drug design studies)

Key Observations:

  • Ring Size and Stability: The 22-membered macrocycle of this compound contrasts sharply with smaller rings like 1,3-diazetidin-2-one (4-membered), which are prone to ring strain.
  • Functional Groups : Unlike the fused aromatic system in dibenzooxepine derivatives, this compound lacks aromaticity, relying on amide and ketone groups for reactivity.

Table 2: Bioactivity Comparison

Compound Reported Bioactivity Assay Systems
This compound Not reported in available literature N/A
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione Antifungal (vs. Candida albicans), cytotoxic (HCT-15 and Jurkat cells) Microbial and cancer cell assays
Androsta-1,4-diene-3,11-dione derivatives Anti-inflammatory, anticancer (varies by substitution) Enzymatic and cellular assays
1,3-Diazetidin-2-one derivatives Antimicrobial (theoretical via β-lactam mimicry) In silico docking studies

Key Observations:

  • Bioactivity Gap : While dibenzooxepines and steroid derivatives show antifungal, anticancer, or anti-inflammatory properties, this compound lacks documented activity, possibly due to understudied targets or solubility issues.
  • Structural Determinants : The diketone moiety, common to all listed compounds, is often associated with metal chelation or enzyme inhibition. However, macrocyclic size may limit bioavailability compared to smaller molecules like dibenzooxepines.

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